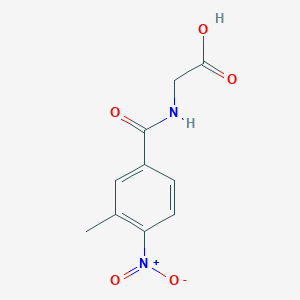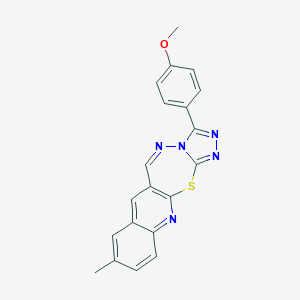
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound with a complex structure that makes it interesting for researchers to study.
Scientific Research Applications
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has potential applications in scientific research. This compound has been shown to have antitumor activity against various cancer cell lines. The compound has also been shown to have antibacterial and antifungal activity. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is not fully understood. However, it has been suggested that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also work by inhibiting the growth of bacteria and fungi by disrupting their cell walls.
Biochemical And Physiological Effects
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has been shown to have biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- in lab experiments include its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research involving 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-. One future direction is to further study the mechanism of action of this compound and its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. Another future direction is to develop more efficient synthesis methods for this compound. Additionally, future research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a complex process that involves multiple steps. The synthesis method involves the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate in the presence of sodium hydride to form 2-ethoxycarbonyl-1-cyano-4-methoxybenzene. The intermediate product is then reacted with thiosemicarbazide in the presence of sodium acetate to form 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine. The final product is obtained by reacting 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine with 2-chloro-9-methylquinoline in the presence of potassium carbonate.
properties
CAS RN |
136633-15-3 |
|---|---|
Product Name |
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- |
Molecular Formula |
C20H15N5OS |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5OS/c1-12-3-8-17-14(9-12)10-15-11-21-25-18(13-4-6-16(26-2)7-5-13)23-24-20(25)27-19(15)22-17/h3-11H,1-2H3 |
InChI Key |
HRMCRIJUIYRVJY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
Other CAS RN |
136633-15-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



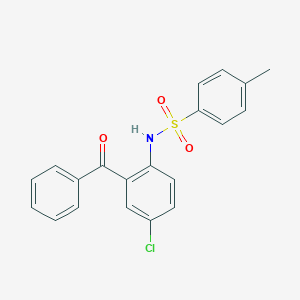
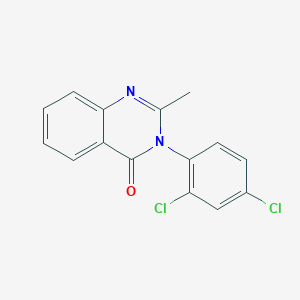
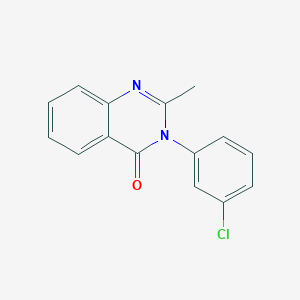
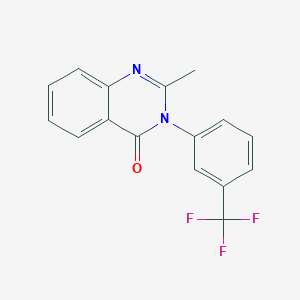


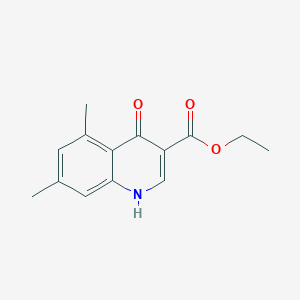





![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
